molecular formula C10H9BrF3NO B065768 N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide CAS No. 181514-21-6

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Cat. No. B065768
Key on ui cas rn: 181514-21-6
M. Wt: 296.08 g/mol
InChI Key: XAKFWLUJFBCJBD-UHFFFAOYSA-N
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Patent
US07662811B2

Procedure details

To a suspension of N-(4-bromophenethyl)-2,2,2-trifluoroacetamide (8.88 g, 30 mmol) and paraformaldehyde (13.5 g, 0.45 mol) in 45 mL of glacial acetic acid at room temperature was slowly added 30 mL of sulfuric acid (96.6%). After stirring at room temperature overnight, the reaction mixture was quenched with ice water and extracted with EtOAc, washed with brine and Sat. NaHCO3 and dried over Na2SO4. After concentration, flash chomatography (SiO2, hexane/DCM=1:1) gave 1-(7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone as a white solid.
Quantity
8.88 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][CH2:7][NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[CH:4][CH:3]=1.[CH2:17]=O.S(=O)(=O)(O)O>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:6][CH2:7][N:8]([C:9](=[O:14])[C:10]([F:12])([F:13])[F:11])[CH2:17]2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
8.88 g
Type
reactant
Smiles
BrC1=CC=C(CCNC(C(F)(F)F)=O)C=C1
Name
Quantity
13.5 g
Type
reactant
Smiles
C=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine and Sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, flash chomatography (SiO2, hexane/DCM=1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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